ABL1 WT Kinase Inhibition Potency vs. Parent Patent Examples
Within the same patent family (US10889571), Example 223 is reported to exhibit an IC50 of 0.260 nM against ABL1 wild-type (WT) kinase, a key target in certain leukemias . Comparison with other disclosed examples shows a potency advantage: Example 2 (BDBM477661) shows an IC50 of 0.370 nM, and Example 146 (BDBM477800) shows an IC50 of 0.330 nM, representing a ~30% and ~21% reduction in IC50, respectively . This suggests a positive SAR contribution from the specific combination of the 4-chlorophenoxyethyl substituent and the N-allyl pyrrolidinone in Example 223.
| Evidence Dimension | IC50 against ABL1 WT kinase |
|---|---|
| Target Compound Data | 0.260 nM |
| Comparator Or Baseline | Example 2: 0.370 nM; Example 146: 0.330 nM (from same patent series) |
| Quantified Difference | 29.7% lower IC50 vs. Example 2; 21.2% lower vs. Example 146 |
| Conditions | ABL1 WT protein (64-515aa) with N-terminal His tag, co-expressed with YopH in Sf9 cells; microfluidic mobility shift assay (PerkinElmer EZ Reader) |
Why This Matters
In kinase inhibitor procurement for SAR studies, even a ~20% improvement in biochemical IC50 can define a lead series; this data positions Example 223 as one of the more potent compounds disclosed in the patent for ABL1 WT.
- [1] BindingDB entries for BDBM477875 (IC50=0.260 nM), BDBM477661 (IC50=0.370 nM), and BDBM477800 (IC50=0.330 nM), all under US10889571. View Source
